molecular formula C16H14BrN3O5S B3010320 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 1021036-18-9

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B3010320
CAS No.: 1021036-18-9
M. Wt: 440.27
InChI Key: AMGJWDOLSNABHQ-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C16H14BrN3O5S and its molecular weight is 440.27. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds with structural similarities to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide have been synthesized and evaluated for their anticancer potential. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds were found to exhibit higher anticancer activities than the reference drug etoposide in some cases, showcasing the therapeutic potential of such structures in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Activities

Research on derivatives of 1,3,4-oxadiazole and thiophene has revealed moderate to good antimicrobial and antifungal activities. Specific compounds synthesized from 5-bromothiophene-2-carbohydrazide and different benzoic acid derivatives showed promising results against a variety of microbial and fungal strains, indicating potential for the development of new antimicrobial agents (Makwana & Naliapara, 2014).

Antioxidant Properties

Compounds featuring the 1,3,4-oxadiazole moiety have also been studied for their antioxidant properties. Specific derivatives were evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and demonstrated significant free-radical scavenging abilities. These findings suggest a potential application in conditions where oxidative stress plays a role, further underscoring the versatility of compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide (Shakir, Ariffin, & Abdulla, 2014).

Corrosion Inhibition

The structural motif of 1,3,4-oxadiazole derivatives has been explored for applications beyond biomedical research, such as corrosion inhibition. A study on a similar compound, 5-((2-ethyl-1Hbenzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiol (EBIMOT), revealed its high efficacy in inhibiting mild steel corrosion in hydrochloric acid. This suggests that compounds related to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide could serve as effective corrosion inhibitors, contributing to the preservation of metal surfaces in industrial applications (Ammal, Prajila, & Joseph, 2017).

Safety and Hazards

While specific safety and hazard information for this compound was not found, similar compounds often have specific safety precautions. For example, they may be harmful if inhaled or if they come into contact with skin . They may also require specific storage conditions .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5S/c1-22-9-6-8(7-10(23-2)13(9)24-3)14(21)18-16-20-19-15(25-16)11-4-5-12(17)26-11/h4-7H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGJWDOLSNABHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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